Boc-4-(3-aminophenyl)butanoic acid
Description
Overview of its Structural Significance in Organic Synthesis
The unique molecular architecture of Boc-4-(3-aminophenyl)butanoic acid is central to its utility in organic synthesis. The compound features a Boc-protected amine, a carboxylic acid, and an aromatic ring, each offering distinct reactive possibilities. The Boc (tert-butyloxycarbonyl) protecting group is of particular importance; it is stable under a wide range of reaction conditions, yet can be readily removed under specific acidic conditions. organic-chemistry.org This allows for selective chemical transformations at other parts of the molecule without affecting the amine group.
The presence of both a carboxylic acid and a protected amine group classifies it as a non-natural amino acid, enabling its incorporation into peptide chains or its use as a scaffold to build more complex molecules. chemimpex.comchemimpex.com The phenyl ring provides a rigid framework and can be further functionalized, adding another layer of synthetic versatility. The butanoic acid linker offers flexibility and specific spatial orientation to the molecule.
Table 1: Key Structural Features of this compound
| Feature | Description | Significance in Synthesis |
| Boc Protecting Group | A tert-butyloxycarbonyl group attached to the amine. | Protects the amine from unwanted reactions, allowing for selective chemistry at other functional groups. It can be removed under specific acidic conditions. organic-chemistry.org |
| Carboxylic Acid | A -COOH functional group. | Can participate in a variety of reactions, including amide bond formation (coupling reactions) and esterification. |
| Aminophenyl Group | An aniline (B41778) derivative. | The aromatic ring provides a rigid structural component and can be a site for further functionalization through electrophilic aromatic substitution. |
| Butanoic Acid Linker | A four-carbon aliphatic chain. | Provides flexibility and controls the spatial relationship between the phenyl ring and the carboxylic acid. |
Role as a Versatile Chemical Building Block for Advanced Molecular Architectures
The term "chemical building block" refers to a molecule with reactive functional groups that can be used in a modular fashion to construct larger, more complex compounds. labinsights.nl this compound exemplifies this concept, serving as a foundational component for the synthesis of advanced molecular architectures.
Its utility as a building block is evident in several areas of research:
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure is incorporated into molecules designed to interact with specific biological targets. The ability to readily form amide bonds via its carboxylic acid makes it particularly useful in creating peptidomimetics and other bioactive compounds. chemimpex.comchemimpex.com
Peptide Synthesis: In the construction of synthetic peptides, the Boc-protected amine allows for controlled, stepwise addition of amino acid residues. chemimpex.com This is a fundamental technique in the development of peptide-based drugs and research tools.
Material Science: The functional groups on this compound allow for its incorporation into polymers. chemimpex.com This can be used to create functionalized materials with specific properties, such as for use in drug delivery systems.
Supramolecular Chemistry: The defined structure and reactive sites of this compound make it a candidate for the design of molecules that can self-assemble into larger, ordered structures, known as supramolecular architectures. mdpi.com
Table 2: Research Applications of this compound
| Application Area | Role of this compound |
| Medicinal Chemistry | Intermediate for synthesizing bioactive molecules and drug candidates. chemimpex.comchemimpex.com |
| Peptide Chemistry | A non-natural amino acid for creating modified peptides with specific properties. chemimpex.comchemimpex.com |
| Polymer Chemistry | Monomer for the production of functionalized polymers. chemimpex.com |
| Bioconjugation | Used in processes to link molecules to biological entities, such as antibodies. chemimpex.com |
The strategic combination of a protected amine, a reactive carboxylic acid, and a modifiable aromatic ring within a single molecule makes this compound a powerful tool for chemists. Its application in constructing sophisticated molecular designs continues to be an active area of research, driving innovation in medicine and materials science.
Structure
2D Structure
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOUTCNYOGNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 4 3 Aminophenyl Butanoic Acid and Its Analogues
Established Synthetic Routes and General Strategies
The construction of functionalized butanoic acid derivatives like Boc-4-(3-aminophenyl)butanoic acid can be achieved through various synthetic pathways. These routes often involve either multi-step sequences or more direct coupling reactions, each with its own set of advantages and considerations.
Multi-step Synthetic Approaches to Functionalized Butanoic Acid Derivatives
Multi-step syntheses are common for creating complex butanoic acid derivatives. These approaches allow for the gradual construction of the target molecule, offering control over the introduction of different functional groups. For instance, the synthesis of certain butanoic acid derivatives can start from readily available materials and proceed through several transformations. A general example is the preparation of 4-amino-3-phenylbutyric acid, which involves a five-step process starting from benzaldehyde (B42025) and ethyl acetoacetate. google.com This sequence includes condensation, decarboxylation, cyclization, hydrolysis, and an oxidation reaction to yield the final product. google.com Such multi-step strategies, while sometimes lengthy, provide the flexibility needed to build intricate molecular architectures. chegg.comchegg.comyoutube.comresearchgate.net
A common strategy involves the use of a "borrowing hydrogen" or "hydrogen auto-transfer" principle. This powerful method combines transfer hydrogenation with other reactions to build more complex molecules without needing to isolate each intermediate. This process typically involves three main stages: dehydrogenation, an intermediate reaction, and then hydrogenation. researchgate.net
Direct Coupling Reactions in Butanoic Acid Derivative Synthesis
Direct coupling reactions offer a more convergent approach to synthesizing butanoic acid derivatives. These methods often utilize transition-metal catalysts to join two fragments of the molecule in a single step. For example, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds. researchgate.net
One such approach involves the decarbonylative coupling of aromatic esters. In this type of reaction, the carbonyl group of an ester acts as a leaving group, facilitated by a transition metal catalyst like nickel or palladium. nih.gov This allows for the coupling of the aromatic part of the ester with various nucleophiles. While this specific method hasn't been explicitly detailed for this compound itself, the principle of using coupling reactions to form key bonds is a cornerstone of modern organic synthesis. nih.gov
Protecting Group Strategies in the Synthesis of this compound Analogues
The presence of multiple reactive functional groups in the precursors to this compound necessitates the use of protecting groups. These temporary modifications prevent unwanted side reactions and allow for the selective transformation of specific parts of the molecule.
Strategic Application of the tert-Butyloxycarbonyl (Boc) Group in Amino Acid Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgnih.gov Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. total-synthesis.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is often performed in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.org The bulky nature of the Boc group effectively shields the amine from participating in subsequent reactions.
Deprotection, or removal of the Boc group, is usually achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid (HCl) in methanol. wikipedia.org The mechanism of removal involves the formation of a stable tertiary carbocation. total-synthesis.com
| Protection Method | Reagents | Conditions |
| Aqueous Conditions | Di-tert-butyl dicarbonate, Sodium hydroxide (B78521) | Water, 0°C to ambient temperature wikipedia.org |
| Anhydrous Conditions | Di-tert-butyl dicarbonate, DMAP | Acetonitrile wikipedia.org |
| Biphasic Conditions | Di-tert-butyl dicarbonate, Sodium bicarbonate | Chloroform/Water, Reflux wikipedia.org |
Orthogonal Protection Schemes for Selective Functionalization
In molecules with multiple functional groups that need to be manipulated independently, an orthogonal protection strategy is employed. fiveable.mebham.ac.uk This involves using two or more different protecting groups that can be removed under distinct conditions without affecting the others. fiveable.meorganic-chemistry.org
For example, the Boc group is acid-labile, while another common protecting group, the fluorenylmethyloxycarbonyl (Fmoc) group, is base-labile. total-synthesis.comorganic-chemistry.org This allows for the selective deprotection of one group while the other remains intact. A third protecting group, the benzyloxycarbonyl (Cbz) group, is typically removed by hydrogenolysis. total-synthesis.com This orthogonality is crucial for the synthesis of complex molecules where precise control over the reaction sequence is required. fiveable.meacs.org
A study on the synthesis of dendrons utilized an orthogonal protection strategy with a Cbz-protected acylhydrazine group and a Boc-protected amino group. acs.org The Cbz and Boc groups could be cleaved selectively, allowing for controlled functionalization at different sites of the dendron. acs.org
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) total-synthesis.com | Fmoc, Cbz, Alloc total-synthesis.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Boc, Cbz, Alloc total-synthesis.com |
| Benzyloxycarbonyl | Cbz | H₂/Pd (Hydrogenolysis) total-synthesis.com | Boc, Fmoc, Alloc total-synthesis.com |
| Allyloxycarbonyl | Alloc | Pd Catalyst total-synthesis.com | Boc, Fmoc, Cbz total-synthesis.com |
Stereoselective Synthesis of Chiral Butanoic Acid Analogues
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereoselective synthesis of a specific enantiomer of a chiral butanoic acid analogue is often critical for its desired activity.
One common approach to achieving stereoselectivity is through the use of chiral auxiliaries. numberanalytics.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. For example, the synthesis of chiral non-racemic 2-substituted 2-boranatophosphino ethanoic acid utilizes a phenylglycinol derivative as a chiral inducer to achieve high diastereoselectivity in an alkylation reaction. researchgate.net
Another strategy involves the use of chiral catalysts in asymmetric reactions. These catalysts, present in small amounts, can induce a high degree of enantioselectivity in the product. For instance, chiral phosphine (B1218219) ligands have been developed for palladium-catalyzed asymmetric allylic alkylation of cyclic allylic acetates, leading to products with good enantiomeric excesses. researchgate.net The sulfinyl group is another valuable chiral auxiliary used in the stereoselective preparation of various chiral compounds. nih.gov
The stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as reaction intermediates. mdpi.com This methodology demonstrates the power of using chiral reagents to control the three-dimensional arrangement of atoms in the final product.
Asymmetric Hydrogenation Methodologies for Enantiomeric Control
Asymmetric hydrogenation is a powerful technique that utilizes chiral catalysts to selectively produce one enantiomer of a product. This method is widely employed for the reduction of prochiral ketones and olefins to generate chiral alcohols and alkanes, respectively. wikipedia.org The development of sophisticated catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands, has revolutionized this field. nih.gov
In the context of synthesizing this compound, a key intermediate would likely be a keto-acid or an unsaturated precursor. The asymmetric hydrogenation of such a precursor would establish the chiral center at the C4 position. The BINAP/diamine-Ru catalyst system, for instance, is highly effective for the asymmetric reduction of a wide range of functionalized and simple ketones, including aromatic and heteroaromatic ketones. wikipedia.org The mechanism of these reactions often involves an "outer sphere" interaction where the substrate does not directly bind to the metal center but to the chiral ligands. youtube.com For the hydrogenation of α,β-unsaturated carboxylic acids, cationic BINAP-Rh(I) complexes have demonstrated high enantioselectivity. nih.gov
Another notable class of catalysts are the iridium-based systems, which have shown exceptional efficiency with high turnover numbers. wikipedia.org For instance, the Crabtree catalyst (Ir[COD]PyPCy3PF6) is highly effective in diastereoselective hydrogenations. nih.gov
Table 1: Representative Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| BINAP/diamine-Ru | Ketones, Aromatic Ketones | >90% | wikipedia.orgnih.gov |
| Cationic BINAP-Rh(I) | α-(acylamino)acrylic acids | >90% | nih.gov |
| Iridium(I) complexes | Ketones | up to 99.9% | wikipedia.org |
Enzymatic Reduction Pathways in Chiral Auxiliary Synthesis
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, particularly dehydrogenases and reductases from various microorganisms, are capable of reducing prochiral ketones and keto esters to their corresponding optically pure alcohols with high enantioselectivity. nih.govusm.my Baker's yeast is a commonly used microorganism for enzymatic reductions due to its accessibility and broad substrate tolerance. wikipedia.orgresearchgate.net
For the synthesis of chiral this compound, an enzymatic reduction of a corresponding β-keto acid precursor could be a key step. nih.gov The enzyme would selectively reduce the ketone functionality to a hydroxyl group, establishing the chiral center. The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, for example, has been shown to catalyze the enantioselective reduction of a wide spectrum of carbonyl compounds. nih.gov The proposed mechanism involves the transfer of a hydride ion from a cofactor, such as NADH, to the carbonyl carbon, with the stereochemical outcome dictated by the enzyme's active site architecture. nih.gov
The efficiency of enzymatic reductions can often be optimized by adjusting reaction parameters like temperature and the use of co-solvents. usm.myresearchgate.net For instance, increasing the temperature to 40°C has been shown to accelerate the reduction process in some cases. usm.my
Table 2: Examples of Enzymatic Reductions of Carbonyl Compounds
| Enzyme/Microorganism | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Baker's Yeast | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 98% | researchgate.net |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatic β-keto acids | Chiral hydroxy acids | High | nih.gov |
| Alcohol dehydrogenase from Pyrococcus furiosus | Aryl ketones, α- and β-ketoesters | Chiral alcohols | High | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Boc 4 3 Aminophenyl Butanoic Acid Derivatives
Fundamental Reaction Types of the Butanoic Acid Moiety
The butanoic acid portion of the molecule contains a terminal carboxylic acid, a primary site for transformations such as esterification and amide bond formation.
The carboxylic acid group of Boc-4-(3-aminophenyl)butanoic acid can be readily converted to an ester through various established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This reaction is an equilibrium process, and typically requires the removal of water to drive it towards the product.
Alternatively, more reactive acylating agents can be formed from the carboxylic acid to facilitate esterification under milder conditions. For instance, conversion to an acyl chloride or anhydride (B1165640) allows for rapid reaction with alcohols. Enzymatic methods, using lipases or cutinases, also provide a green chemistry approach to esterification. nih.gov Research on related butyrate (B1204436) esters shows that biocatalytic synthesis can be highly efficient in non-aqueous solvents like isooctane (B107328) or hexane. nih.gov
Conversely, the hydrolysis of corresponding esters back to the carboxylic acid is a fundamental reverse reaction. Studies on similar compounds, such as Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid ethyl ester, demonstrate that this saponification is effectively achieved using a base like lithium hydroxide (B78521) in a solvent mixture such as methanol/water. chemicalbook.comchemicalbook.com
Table 1: Common Reagents for Esterification of Carboxylic Acids
| Method | Reagent(s) | Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Heat, often with water removal | Equilibrium-driven; simple and cost-effective. |
| Alkyl Halide Reaction | Alkyl Halide (e.g., Iodomethane), Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) | Sₙ2 reaction; good for simple alkyl groups. |
| Carbodiimide (B86325) Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Anhydrous, aprotic solvent (e.g., DCM) at room temp. | Mild conditions; forms a urea (B33335) byproduct. |
Amide bonds can be formed in two distinct ways with this molecule. The first involves the N-acylation of the amino group, while the second involves the conversion of the carboxylic acid to an amide.
The Boc group itself is a carbamate, which is a type of amide. It is installed by reacting the precursor, 4-(3-aminophenyl)butanoic acid, with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) or sodium hydroxide. numberanalytics.comgoogle.com The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride. commonorganicchemistry.com
The more synthetically versatile reaction is the formation of an amide from the carboxylic acid moiety. This is a cornerstone of peptide synthesis, where the molecule can act as a building block. chemimpex.comsigmaaldrich.com This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to suppress side reactions, are widely used for this purpose.
Table 2: Reagents for Amide Bond Formation from Carboxylic Acid
| Coupling Reagent | Additive(s) | Solvent | Key Features |
|---|---|---|---|
| EDC (Water-Soluble Carbodiimide) | HOBt, NHS | DMF, DCM | Water-soluble urea byproduct is easily removed. |
| DCC (Dicyclohexylcarbodiimide) | HOBt, NHS | DCM, THF | Forms an insoluble dicyclohexylurea (DCU) byproduct. |
| HATU, HBTU (Uronium-based) | DIPEA, NMM | DMF, NMP | High efficiency, rapid coupling, low racemization. |
Reactivity of the Aminophenyl Moiety in Conjugation and Derivatization
The Boc-protected aminophenyl ring is primed for electrophilic aromatic substitution reactions, while being generally inert to nucleophilic substitution under standard conditions.
The Boc-protected amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It acts as an ortho, para-director, meaning incoming electrophiles will preferentially add at the positions ortho and para to the substituent. Due to steric hindrance from the bulky butanoic acid chain at the meta position, substitution is most likely to occur at the C4 and C6 positions (ortho to the protected amine) and the C2 position (para).
Direct evidence for this reactivity is seen in the existence of halogenated derivatives such as BOC-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid, where a bromine atom has been added to the aromatic ring. cymitquimica.com This type of transformation is typically achieved using an electrophilic halogenating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst. It is important to note that for electron-rich aromatic systems, electrophilic halogenation of the ring can be a competing pathway if conditions for other reactions, such as certain types of decarboxylative halogenation, are attempted. acs.org
Table 3: Common Electrophilic Halogenating Agents for Aromatic Rings
| Halogen | Reagent | Conditions |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CCl₄, DMF), often with an initiator. |
| Bromination | Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) or polar solvent. |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid or other polar solvents. |
Classical nucleophilic aromatic substitution (SₙAr) is a reaction pathway that is generally not viable for the unsubstituted this compound ring. masterorganicchemistry.com The SₙAr mechanism requires the aromatic ring to be electron-deficient, a condition achieved by the presence of one or more strong electron-withdrawing groups (such as -NO₂, -CN, or halides) positioned ortho or para to a suitable leaving group (typically a halide). nih.govresearchgate.net
The Boc-protected amino group is electron-donating, making the ring electron-rich and thus deactivating it towards attack by nucleophiles. masterorganicchemistry.comnih.gov For SₙAr to occur on the phenyl ring of this molecule, it would first have to be derivatized through electrophilic substitution (e.g., nitration followed by reduction and diazotization to install a leaving group, and further nitration to add activating groups), fundamentally altering its structure.
This is in stark contrast to polyfluoroarenes, such as octafluorotoluene, which are highly electron-deficient and readily undergo SₙAr reactions where a fluoride (B91410) ion acts as the leaving group. mdpi.com This highlights the critical role of electronic effects in dictating the reactivity of the aromatic ring towards nucleophiles.
Mechanistic Elucidation of Key Transformations
The mechanisms governing the reactions of this compound are well-established principles in organic chemistry.
Esterification Mechanism (Acid-Catalyzed):
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon significantly more electrophilic.
Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (-OH₂⁺).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated carbonyl of the resulting ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Amide Bond Formation Mechanism (EDC/HOBt):
Activation: The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
HOBt Adduct Formation: The O-acylisourea is prone to racemization and side reactions. HOBt (or NHS) rapidly reacts with this intermediate to form an activated HOBt-ester, releasing the urea byproduct. This new ester is more stable but still highly reactive towards amines.
Nucleophilic Attack: The primary or secondary amine nucleophile attacks the carbonyl carbon of the activated HOBt-ester.
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt (which can be considered catalytic) and forming the stable amide bond.
Electrophilic Bromination Mechanism:
Electrophile Generation: In reactions using Br₂ and a Lewis acid like FeBr₃, the Lewis acid polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species.
Nucleophilic Attack: The electron-rich π-system of the Boc-aminophenyl ring attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, including onto the nitrogen atom of the Boc-amino group, which provides powerful stabilization.
Deprotonation: A weak base (e.g., Br⁻) removes the proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring and yielding the brominated product.
Decarboxylation Processes in Butanoic Acid Derivatives
The decarboxylation of carboxylic acids, a reaction involving the removal of a carboxyl group and the release of carbon dioxide, is a fundamental transformation in organic chemistry. researchgate.net The thermal stability of a carboxylic acid towards decarboxylation is highly dependent on its molecular structure. While simple alkyl carboxylic acids are generally resistant to decarboxylation, the presence of specific activating groups can facilitate this process. researchgate.net
For butanoic acid derivatives such as this compound, the potential for decarboxylation is influenced by both the inherent stability of the butanoic acid moiety and the electronic effects of the Boc-protected aminophenyl substituent. The reaction typically proceeds through the formation of a carbanion intermediate upon loss of CO2, and the stability of this carbanion is a key determinant of the reaction rate. researchgate.net In the case of 4-phenylbutanoic acid derivatives, the resulting carbanion would be located at a primary carbon, which is generally unstable, thus making direct decarboxylation a challenging process under normal conditions.
However, the presence of the Boc protecting group on the amino function introduces another layer of complexity. The Boc group is known to be thermally labile and can be cleaved under acidic conditions or at elevated temperatures. researchgate.netrsc.org This decomposition can proceed via an E1 elimination mechanism, generating isobutylene (B52900) and carbon dioxide, ultimately leaving the free amine. Simple thermal treatment of Boc-protected amino acids at temperatures around 150 °C has been shown to lead to deprotection, although yields can be variable and product decomposition may occur. rsc.org
The decarboxylation of the carboxylic acid group itself, in the context of the intact Boc-protected molecule, is not a well-documented process for this specific substrate. It is more likely that thermal stress would lead to the degradation of the Boc group first. The decarboxylation of the carboxylic acid would likely require harsh conditions that would also affect the protecting group.
For a related compound, phenylacetic acid, which has a benzylic carbon, decarboxylation can be facilitated by acid, particularly if there are electron-withdrawing groups on the aromatic ring that can stabilize the resulting carbanion. stackexchange.com While the butanoic acid chain in the title compound lacks this benzylic activation, the principle of carbanion stabilization remains central.
Table 1: General Observations on the Thermal Stability of Related Moieties
| Compound/Moiety | Reaction Condition | Observed Reactivity | Reference |
| Simple Alkanoic Acids | High Temperatures | Generally stable, decarboxylation is difficult | researchgate.net |
| Boc-protected Amines | 150 °C, neat | Deprotection to the free amine | rsc.org |
| Phenylacetic Acid Derivatives | Acidic, heat | Decarboxylation facilitated by benzylic position | stackexchange.com |
This table presents generalized data for related compound classes to infer the potential reactivity of this compound.
Intramolecular Cyclization Mechanisms in Modified Systems
The structure of this compound, with a nucleophilic aromatic ring and an electrophilic carboxylic acid derivative at the terminus of a flexible four-carbon chain, makes it a potential precursor for intramolecular cyclization to form a six-membered lactam, specifically a derivative of 3,4-dihydro-1H-quinolin-2-one. This type of reaction is a powerful tool for the synthesis of heterocyclic compounds. organic-chemistry.orgnih.gov
The most probable pathway for such a cyclization is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the generation of an acylium ion or a related electrophilic species from the carboxylic acid, which then attacks the electron-rich aromatic ring. The Boc-protected amino group, being an ortho-, para-director, would activate the aromatic ring towards electrophilic substitution at the positions ortho and para to the amino group. In the case of this compound, the cyclization would be expected to occur at the position ortho to the amino group, leading to the formation of a 7-amino-3,4-dihydro-1H-quinolin-2-one derivative (after deprotection).
For the intramolecular Friedel-Crafts acylation to proceed, the carboxylic acid must first be converted to a more reactive electrophile, such as an acyl chloride or an anhydride. The reaction is then typically promoted by a Lewis acid catalyst, such as AlCl3, or a strong protic acid like polyphosphoric acid (PPA). masterorganicchemistry.com The success of these cyclizations is often dependent on the reaction conditions and the nature of the substrate. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is generally favorable. masterorganicchemistry.com
While there is a lack of specific studies on the intramolecular cyclization of this compound itself, the principles of intramolecular Friedel-Crafts acylation are well-established. For example, the cyclization of 4-phenylbutyric acid and its derivatives is a known method for the synthesis of tetralones. orgsyn.org
Table 2: Representative Examples of Intramolecular Friedel-Crafts Acylation for Ring Formation
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-Phenylbutyric acid | SOCl₂, AlCl₃ | α-Tetralone | ~80% | orgsyn.org |
| 3-Phenylpropanoic acid | PPA | Indanone | High | masterorganicchemistry.com |
| 5-Phenylpentanoic acid | PPA | Benz-suberone | Moderate | masterorganicchemistry.com |
This table provides examples of related intramolecular cyclization reactions to illustrate the general principles applicable to this compound.
The Boc-protecting group on the nitrogen atom is generally stable to the conditions of Friedel-Crafts acylation, although strong Lewis acids and high temperatures could potentially lead to its removal. researchgate.net The electronic effect of the Boc-amino group is to activate the ring, making the cyclization more facile compared to an unsubstituted phenyl ring.
Derivatization Strategies and Analogous Compound Development
Structural Modifications of the Aminophenyl Substituent
Alterations to the aminophenyl ring are a key strategy for developing new analogues. These changes can influence the compound's electronic properties, steric profile, and potential for intermolecular interactions.
The introduction of halogens to the phenyl ring is a common modification. Halogenation can significantly alter the lipophilicity and electronic nature of the molecule. For instance, trifluorophenyl derivatives are of particular interest. The (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a well-documented intermediate in the synthesis of sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. chemicalbook.com The synthesis of this analogue can be achieved from L-methionine in a multi-step process or by reacting (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with BOC-anhydride. figshare.comgoogle.com The trifluoromethyl group enhances the compound's properties for its biological target. chemicalbook.comnih.gov Similarly, chlorophenyl and iodinated phenyl analogues have been synthesized. cphi-online.comchemicalbook.com The (S)-enantiomer with a chloro-substituent, BOC-(S)-3-amino-4-(3-chloro-phenyl)-butyric acid, is available for research purposes. chemicalbook.com An iodinated analogue, (R)-N-Boc-2-amino-3-(4-hydroxy-3-iodophenyl) propanoic acid, highlights another variation, although on a propanoic acid backbone. cphi-online.com
Table of Halogenated Phenyl Analogues
| Compound Name | Molecular Formula | Key Features | Reference(s) |
|---|---|---|---|
| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | Intermediate for sitagliptin synthesis. | chemicalbook.comnih.govnih.gov |
| BOC-(S)-3-Amino-4-(3-chlorophenyl)butyric acid | C15H20ClNO4 | Chiral analogue with a single chlorine substituent. | chemicalbook.com |
| (R)-N-Boc-2-amino-3-(4-hydroxy-3-iodophenyl) propanoic acid | C14H18INO5 | Iodinated and hydroxylated propanoic acid analogue. | cphi-online.com |
Beyond simple halogenation, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and binding interactions. Naphthyl analogues, such as (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid and its 1-naphthyl counterpart, have been synthesized. nih.govsigmaaldrich.com These modifications expand the aromatic surface area of the molecule. sigmaaldrich.com Furthermore, the incorporation of heterocyclic rings like pyridine (B92270) is a significant area of research. ijpsonline.comnih.gov The synthesis of pyridine-containing analogues often involves multi-component reactions or building the pyridine ring from precursors. ijpsonline.comnih.gov These heterocyclic analogues are explored for a range of biological activities, leveraging the unique properties of the pyridine nucleus. nih.govnih.gov
Table of Aromatic and Heteroaromatic Analogues
| Compound Name | Molecular Formula | Key Features | Reference(s) |
|---|---|---|---|
| (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid | C19H23NO4 | Naphthalene ring replaces the phenyl group. | sigmaaldrich.com |
| Boc-(R)-3-Amino-4-(1-naphenyl)butanoic acid | C20H29NO2 | Isomeric naphthyl analogue. | nih.gov |
| Pyridine-3-carboxamide Analogues | Varied | Incorporates a pyridine moiety, often synthesized via pharmacophore hybridization. | nih.gov |
| 2,3-dihydro nih.govCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridines | Varied | Fused heterocyclic system containing both thiazole (B1198619) and pyridine rings. | beilstein-journals.org |
Alterations of the Butanoic Acid Backbone
Modifying the butanoic acid chain offers another avenue for creating structural diversity. These changes can affect the molecule's length, flexibility, and the positioning of its functional groups.
Varying the length of the aliphatic chain results in homologues of the parent compound. For example, 3-(Boc-4-aminophenyl)propionic acid is a shorter analogue with a three-carbon chain, which serves as an intermediate in the synthesis of various bioactive molecules. chemimpex.com Positional isomers, such as 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid, where the phenyl group is attached to the third carbon of the butanoic acid chain, have also been synthesized. sigmaaldrich.com Another example is Boc-GABA-OH, or 4-(((Tert-butoxy)carbonyl)amino)butanoic acid, which is an isomer where the amino group is at the terminal position of the butanoic acid chain, not attached to a phenyl ring. nih.gov
Table of Butanoic Acid Chain Homologues and Isomers
| Compound Name | Molecular Formula | Description | Reference(s) |
|---|---|---|---|
| 3-(Boc-4-aminophenyl)propionic acid | C14H19NO4 | Propanoic acid homologue (shorter chain). | chemimpex.com |
| (R)-N-Boc-3-Amino-4-methylpentanoic Acid | C11H21NO4 | Pentanoic acid homologue (longer, branched chain). | cphi-online.com |
| 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid | C15H21NO4 | Positional isomer with phenyl group at C3. | sigmaaldrich.com |
| 4-(((Tert-butoxy)carbonyl)amino)butanoic acid (Boc-GABA-OH) | C9H17NO4 | Isomer with terminal amino group, no phenyl ring. | nih.gov |
Introducing functional groups directly onto the aliphatic backbone can create new chiral centers and alter the molecule's polarity and reactivity. The synthesis of 4-amino-3-hydroxybutyric acid (GABOB) derivatives is a notable example, where a hydroxyl group is added to the chain. researchgate.netscispace.com These hydroxy analogues can be synthesized stereoselectively from precursors like malic acid or via methods like ultrasonically promoted epoxidation of allyl cyanide. researchgate.net The introduction of a keto group is another strategy, leading to keto-ester or diketone derivatives, which can exist in keto-enol tautomeric forms. nih.govresearchgate.net Alkyl substitutions, such as in Boc-(S)-3-amino-4-(3-methylphenyl)-butyric acid, add steric bulk and modify the lipophilicity of the compound. matrixscientific.com
Table of Aliphatic Chain Substitutions
| Compound Name/Class | Substitution | Key Features | Reference(s) |
|---|---|---|---|
| 4-Amino-3-hydroxybutyric acid (GABOB) Derivatives | Hydroxy (-OH) | Chiral intermediates with varied biological activity. | researchgate.netscispace.com |
| Keto-Enol Tautomers | Keto (=O) | Can exist in equilibrium between keto and enol forms, influenced by solvent polarity. | nih.gov |
| Boc-(S)-3-amino-4-(3-methylphenyl)-butyric acid | Alkyl (-CH3) | Methyl group added to the phenyl ring, affecting steric and electronic properties. | matrixscientific.com |
| N-Boc-iturinic acid | Long Alkyl Chain | A β-amino acid with a long (C14) alkyl chain, component of an antifungal peptide. | researchgate.net |
Synthesis and Characterization of Chiral Analogues and Stereoisomers
Many derivatization strategies result in chiral molecules, and the synthesis of specific stereoisomers (enantiomers or diastereomers) is often crucial, as biological activity is typically stereospecific. The synthesis of the (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a prime example where stereochemistry is critical for its role as a precursor to sitagliptin. nih.gov Methods for achieving stereoselectivity include using chiral starting materials like L-methionine or employing stereoselective reactions. figshare.comresearchgate.net For instance, a stereospecific synthesis of β-amino acids can be achieved from enantioenriched propargylic alcohols. researchgate.net The characterization of these chiral analogues relies on techniques such as HPLC with chiral columns and analysis of optical rotation. The synthesis of both (R)- and (S)-enantiomers, such as (S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride, allows for comparative studies. sigmaaldrich.com
Advanced Applications in Chemical and Biochemical Research
Utilization in Peptide Synthesis Research
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the robust and historically significant methodology of solid-phase peptide synthesis (SPPS). chempep.compeptide.com Boc-4-(3-aminophenyl)butanoic acid, as a non-proteinogenic amino acid, leverages this chemistry to enable the creation of novel peptide structures with tailored properties.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Boc-based SPPS was a foundational technique developed by Bruce Merrifield. peptide.com The strategy relies on the acid-labile nature of the Boc group for temporary protection of the N-terminal amine of an amino acid. chempep.comspringernature.com The process involves anchoring the first Boc-protected amino acid to a solid support, typically a resin like Merrifield or PAM resin. chempep.com
The synthesis cycle proceeds through two key steps:
Deprotection: The Boc group is removed using a moderately strong acid, commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com This exposes a free amine at the N-terminus of the growing peptide chain.
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain. This cycle is repeated until the desired peptide sequence is assembled. osti.gov
The use of this compound in this workflow allows for the precise insertion of an aromatic, flexible spacer into a peptide sequence. This is particularly advantageous for creating peptides with unique conformational properties or for synthesizing hydrophobic peptides. springernature.com The final peptide is cleaved from the resin support using a strong acid, such as hazardous hydrogen fluoride (B91410) (HF), which also removes side-chain protecting groups. springernature.com
| Step | Reagent/Condition | Purpose |
| Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the N-terminal Boc protecting group. chempep.com |
| Neutralization | 10% Triethylamine (B128534) (TEA) in DCM | Neutralizes the protonated amine after deprotection. chempep.com |
| Coupling | Activated Boc-amino acid | Forms a new peptide bond, extending the chain. osti.gov |
| Cleavage | Hydrogen Fluoride (HF) | Releases the completed peptide from the solid support. springernature.com |
Design and Preparation of Peptide-Based Drug Architectures and Peptidomimetics
Peptide-based therapeutics are highly valued for their high specificity and potency, though they can be limited by poor stability and low bioavailability. nih.gov Peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides—are designed to overcome these limitations.
This compound is an ideal building block for creating such advanced drug architectures. By incorporating this non-natural amino acid, researchers can modify the peptide backbone, which can lead to:
Increased Proteolytic Resistance: The unnatural structure can prevent recognition by proteases, extending the drug's half-life in the body.
Enhanced Conformational Control: The flexible butanoyl chain and the rigid phenyl ring introduce specific structural constraints, allowing for the design of peptides that adopt and maintain a bioactive conformation.
Improved Pharmacokinetic Properties: Modifications can influence properties like membrane permeability and target binding affinity. researchgate.net
The synthesis of these complex molecules often relies on the foundational principles of SPPS, where building blocks like this compound are sequentially added to create a novel therapeutic agent. researchgate.net
Role in the Synthesis of Noncanonical Amino Acids (ncAAs) for Protein Engineering
The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities. This compound serves as a precursor or a structural motif in the synthesis of more complex ncAAs. These engineered ncAAs can then be incorporated into proteins to act as biochemical probes, introduce post-translational modifications, or create new catalytic sites. The Boc protecting group is essential in the synthetic route of these custom amino acids, ensuring that the amine functionality is masked until the appropriate stage of the synthesis or protein assembly.
Precursor Role in Medicinal Chemistry and Drug Discovery Programs
Beyond its direct use in peptide synthesis, this compound and its structural analogues are critical intermediates in the synthesis of small-molecule drugs. The Boc-protected amino acid framework is a common feature in many modern synthetic routes for complex therapeutic agents.
Intermediates for Synthesizing Therapeutic Agents (e.g., Statin Analogues, Sitagliptin (B1680988) Precursors)
One of the most significant applications of Boc-protected β-amino acids is in the synthesis of the anti-diabetic drug Sitagliptin. researchgate.netguidechem.com While the exact structure of the Sitagliptin intermediate is (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, the synthetic principles are directly analogous to the utility of this compound. researchgate.netresearchgate.net
The synthesis of Sitagliptin relies on the construction of a key chiral β-amino acid intermediate. researchgate.netnih.gov The Boc group serves as a crucial protecting group during the multi-step synthesis, which often involves asymmetric hydrogenation or other stereoselective reactions to establish the correct chirality. researchgate.netresearchgate.net After the core structure is assembled, the Boc group is removed in one of the final steps to yield the active pharmaceutical ingredient. nih.gov The robustness of the Boc group under various reaction conditions, coupled with its straightforward removal, makes it indispensable in these complex synthetic pathways. guidechem.com
| Compound | Therapeutic Class | Role of Boc-Amino Acid Intermediate |
| Sitagliptin | Anti-diabetic (DPP-4 Inhibitor) | A key chiral building block, BOC-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is a central intermediate in its synthesis. researchgate.netguidechem.com |
| Statin Analogues | Cholesterol-lowering | Boc-protected amino acids can be used to synthesize side chains or introduce amine functionalities into statin-like molecular scaffolds. |
Building Blocks for Combinatorial Chemistry and Bioactive Compound Libraries
This compound serves as a versatile building block in the fields of combinatorial chemistry and the generation of bioactive compound libraries. Its structure is particularly advantageous for creating a diverse range of molecules. The Boc (tert-butoxycarbonyl) protecting group on the aniline (B41778) nitrogen allows for controlled, stepwise chemical reactions, a fundamental requirement in combinatorial synthesis. The carboxylic acid functional group provides a reactive handle for amide bond formation, esterification, or other derivatizations. The aminophenylbutanoic acid core offers a flexible scaffold that can be readily modified to explore chemical space and identify novel bioactive compounds.
The utility of this compound as a building block is highlighted by its incorporation into various molecular frameworks. Researchers can leverage the primary amine, once deprotected, and the carboxylic acid to introduce a wide array of substituents. This dual functionality enables the creation of large libraries of related compounds, where systematic variations in structure can be correlated with changes in biological activity. This approach is central to the discovery of new therapeutic agents and chemical probes for studying biological systems.
Lead Compound Development in Drug Design
In the realm of drug design, this compound has emerged as a valuable starting point for the development of lead compounds. A lead compound is a chemical structure that has shown promising biological activity and serves as the basis for the design of more potent and selective drug candidates. The inherent structural features of this compound, including its aromatic ring, flexible alkyl chain, and reactive functional groups, make it an attractive scaffold for medicinal chemists.
The development of lead compounds often involves the synthesis of analogues of a hit compound identified through screening. The Boc-protected amine and the carboxylic acid of this compound provide convenient points for chemical modification. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the deprotected aniline can be acylated, alkylated, or used in other coupling reactions. These modifications allow for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of optimizing a lead compound's pharmacological properties.
Research in Advanced Materials and Chemical Systems
The application of this compound extends beyond the life sciences into the field of advanced materials and chemical systems. Its unique combination of a protected amine, a carboxylic acid, and an aromatic ring makes it a valuable component in the synthesis of novel organic materials with tailored properties.
Development of Organic Building Blocks for Complex Molecules.kjpep.com
This compound is a key organic building block for the synthesis of more complex molecules. kjpep.com Its bifunctional nature, with the protected amine and the carboxylic acid at different positions on the phenylbutanoic acid scaffold, allows for regioselective reactions. This control is crucial when constructing large and intricate molecular architectures. The Boc protecting group can be selectively removed under specific conditions, revealing a reactive amine that can participate in further chemical transformations. This stepwise approach is fundamental to the total synthesis of natural products and the creation of novel organic frameworks. The flexibility of the butanoic acid chain and the rigidity of the phenyl ring also contribute to its utility in designing molecules with specific conformational properties.
Studies on Schiff Base Derivatives for Material Science Applications (e.g., Corrosion Inhibition)
While specific studies on Schiff base derivatives of this compound for corrosion inhibition are not extensively documented in readily available literature, the general class of compounds to which it belongs is of significant interest in this area. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to be effective corrosion inhibitors for various metals and alloys.
The synthesis of a Schiff base from this compound would first require the deprotection of the Boc group to liberate the primary amine. This amine could then be reacted with a suitable aldehyde or ketone to form the corresponding Schiff base. The resulting molecule would possess several features that are desirable for a corrosion inhibitor:
Aromatic Ring: The phenyl group can adsorb onto the metal surface through π-electron interactions.
Heteroatoms: The nitrogen and oxygen atoms can act as coordination sites, forming a protective film on the metal surface.
Long Alkyl Chain: The butanoic acid moiety can contribute to the formation of a hydrophobic barrier, repelling corrosive species.
The potential of these derivatives in material science, particularly in the development of new corrosion inhibitors, warrants further investigation.
General Utility in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, this compound and its derivatives can serve as valuable tools. The primary application would be in the area of chemical proteomics, which utilizes small molecule probes to study protein function, interactions, and localization.
The structure of this compound allows for its incorporation into chemical probes designed to interact with specific proteins. The carboxylic acid can be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, while the deprotected amine can be modified to include a reactive group for covalent modification of a target protein. Alternatively, the entire molecule can serve as a scaffold for the development of affinity-based probes, where the aminophenylbutanoic acid core provides the binding interactions with the protein of interest.
Another potential application is in the development of novel cross-linking reagents. After deprotection, the primary amine and the carboxylic acid can be activated to react with specific amino acid residues on proteins, allowing for the study of protein-protein interactions and the three-dimensional structure of protein complexes. The defined length and flexibility of the butanoic acid chain would provide a specific spacer arm length for the cross-linking reaction.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed map of the atomic connectivity can be constructed.
The ¹H NMR spectrum of Boc-4-(3-aminophenyl)butanoic acid provides distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are influenced by the electronic environment of the protons. docbrown.info The structure contains several key regions: the tert-butoxycarbonyl (Boc) protecting group, the substituted phenyl ring, and the butanoic acid side chain.
The protons of the tert-butyl group of the Boc protector typically appear as a sharp singlet due to the nine equivalent protons, with a characteristic chemical shift in the upfield region. The protons on the aromatic ring exhibit more complex splitting patterns in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic protons of the butanoic acid chain present as multiplets, with their chemical shifts influenced by adjacent electron-withdrawing or donating groups. The acidic proton of the carboxyl group is often observed as a broad singlet at a very downfield chemical shift.
A predictive analysis of the ¹H NMR spectrum is detailed in the table below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.1-7.3 | Multiplet | 4H | Aromatic Protons (C₆H₄) |
| ~6.5 | Broad Singlet | 1H | Amine Proton (-NH) |
| ~2.6 | Triplet | 2H | Methylene (B1212753) Protons (α to Phenyl Ring) |
| ~2.3 | Triplet | 2H | Methylene Protons (α to Carboxyl Group) |
| ~1.9 | Multiplet | 2H | Methylene Protons (β to Carboxyl Group) |
| ~1.45 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃) |
Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific experimental conditions.
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within this compound. Decoupled spectra show a single peak for each chemically non-equivalent carbon atom. docbrown.info
The carbonyl carbons of the carboxylic acid and the Boc group are typically found furthest downfield (155-180 ppm). researchgate.net The carbons of the aromatic ring resonate in the 110-150 ppm range, with their specific shifts determined by the electronic effects of the amino and alkyl substituents. The quaternary and methyl carbons of the Boc group, along with the methylene carbons of the butanoic acid chain, appear in the upfield region of the spectrum. docbrown.infochemicalbook.com
An expected ¹³C NMR data summary is provided in the following interactive table.
| Chemical Shift (ppm) | Assignment |
| ~178 | Carboxylic Acid Carbonyl (COOH) |
| ~155 | Boc Carbonyl Carbon (NHCO) |
| ~145 | Aromatic Carbon (C-NH) |
| ~142 | Aromatic Carbon (C-CH₂) |
| ~129 | Aromatic Carbon (CH) |
| ~118 | Aromatic Carbon (CH) |
| ~115 | Aromatic Carbon (CH) |
| ~80 | Boc Quaternary Carbon (C(CH₃)₃) |
| ~35 | Methylene Carbon (α to Phenyl Ring) |
| ~33 | Methylene Carbon (α to Carboxyl Group) |
| ~28 | Methylene Carbon (β to Carboxyl Group) |
| ~27 | Boc Methyl Carbons (-C(CH₃)₃) |
Note: These are predicted chemical shifts. Actual experimental values may differ.
Ultraviolet-Visible (UV-Vis) Spectroscopy in π-Stacking and Conformational Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The principal chromophore in this compound is the 3-aminophenyl group. Substituted benzene rings typically exhibit characteristic π → π* transitions.
The presence of the amino group, a strong electron-donating group (auxochrome), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the interaction of the nitrogen lone pair with the π-system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).
In research, changes in the UV-Vis spectrum can indicate conformational changes or intermolecular interactions. For instance, the formation of π-stacked aggregates, where the aromatic rings of multiple molecules align, can lead to hypochromism (a decrease in molar absorptivity) or shifts in the absorption wavelength. This makes UV-Vis spectroscopy a valuable, albeit indirect, tool for analyzing the conformational behavior of such molecules in solution.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular mass and provide insights into the lability of its various chemical bonds.
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, approximately 279.3. The fragmentation of the molecule under ionization provides structural clues. The tert-butoxycarbonyl (Boc) group has a well-known fragmentation pattern. doaj.org Key fragmentation pathways include:
Loss of isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (C₄H₈, 56 Da), resulting in a prominent peak at m/z 223. doaj.org
Loss of a tert-butyl radical: Cleavage can also result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). doaj.org
Loss of the Boc group: The entire Boc group can be lost, although this is less common as a single step.
Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO₂, 44 Da). doaj.org
Chain Cleavage: Other significant fragments can arise from the cleavage of the butanoic acid side chain, such as the loss of the carboxyl group (•COOH, 45 Da) or cleavage at the benzylic position. libretexts.org
The analysis of these characteristic fragment ions allows for the confident identification and structural confirmation of this compound in complex research samples. doaj.org
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The growing emphasis on green chemistry in the pharmaceutical industry necessitates the development of more environmentally friendly and efficient methods for synthesizing key intermediates like Boc-4-(3-aminophenyl)butanoic acid. advancedchemtech.comresearchgate.netambiopharm.comacs.org Future research in this area could focus on several key strategies:
Green Solvents and Reagents: A primary goal will be to replace conventional organic solvents, which are often hazardous and contribute to significant waste, with greener alternatives. advancedchemtech.comambiopharm.com Research into the use of water, ethanol, or other bio-based solvents could significantly improve the environmental footprint of the synthesis. advancedchemtech.com Additionally, the exploration of more efficient and less hazardous reagents is a critical area of investigation. ambiopharm.com
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow systems presents a significant opportunity to enhance efficiency and reduce waste. advancedchemtech.com Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and purity while minimizing the use of excess reagents and solvents. advancedchemtech.com
Catalytic Approaches: The development of novel catalysts, including biocatalysts or reusable heterogeneous catalysts, could streamline the synthesis process. For instance, employing enzymes for specific transformations could offer high selectivity and milder reaction conditions. The use of solid-supported catalysts can also simplify purification and reduce waste.
Process Optimization and Waste Reduction: A holistic approach to process optimization will be crucial. This includes minimizing the number of synthetic steps, reducing washing and purification stages, and implementing solvent recycling systems. advancedchemtech.comambiopharm.com Methodologies that combine reaction and separation steps, such as reactive extraction, could also contribute to a more sustainable process.
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental impact and hazardous waste generation. advancedchemtech.com |
| Continuous Flow Processing | Improved reaction control, higher yields, and reduced solvent consumption. advancedchemtech.com |
| Novel Catalysts (e.g., biocatalysts) | Increased selectivity, milder reaction conditions, and simplified purification. |
| In-situ Fmoc Removal (in peptide synthesis) | Potential for up to 60% solvent savings in subsequent peptide synthesis applications. tandfonline.com |
Exploration of Novel Derivatization Pathways for Enhanced Bioactivity
The inherent structure of this compound provides multiple points for derivatization, offering a rich landscape for exploring novel compounds with enhanced biological activity. Future research will likely focus on creating libraries of derivatives and screening them for various therapeutic targets.
Phenyl Ring Functionalization: The aromatic ring is a prime site for introducing a wide array of substituents to modulate the compound's electronic and steric properties. This could involve electrophilic aromatic substitution to add groups that can participate in hydrogen bonding, halogen bonding, or other key interactions with biological targets.
Butanoic Acid Chain Modification: Altering the length and rigidity of the butanoic acid chain could influence the compound's binding affinity and pharmacokinetic properties. Introducing conformational constraints, such as double bonds or cyclic structures, could lock the molecule into a more bioactive conformation.
Amine Group Derivatization: While the Boc group is a protecting group, its removal opens up the primary amine for a vast range of chemical modifications. This could include acylation, alkylation, or sulfonylation to introduce diverse functional groups that can interact with specific biological targets.
Scaffold Hopping and Bioisosteric Replacement: Employing principles of scaffold hopping, where the core structure is replaced with a functionally similar but structurally different motif, could lead to the discovery of novel intellectual property. biosolveit.de Bioisosteric replacement of the phenyl ring or the carboxylic acid group with other functional groups could also lead to improved potency, selectivity, and metabolic stability. nih.gov
| Derivatization Site | Potential Modification | Desired Outcome |
| Phenyl Ring | Introduction of halogens, hydroxyl, or nitro groups | Enhanced binding affinity and target specificity. |
| Butanoic Acid Chain | Cyclization or introduction of unsaturation | Increased rigidity and improved pharmacokinetic profile. |
| Amino Group (after deprotection) | Acylation with bioactive carboxylic acids | Creation of novel bioactive amides. |
| Core Scaffold | Replacement with a different heterocyclic or carbocyclic ring | Discovery of new chemical entities with potentially improved properties. biosolveit.de |
Expansion of Applications in Targeted Synthesis and Bio-conjugation Chemistry
The bifunctional nature of this compound makes it an ideal linker molecule for applications in targeted drug delivery and bioconjugation. nih.govbiosynth.comrsc.orghtworld.co.uk
Peptide-Drug Conjugates (PDCs): The carboxylic acid can be activated to form an amide bond with a peptide that targets a specific cell type, while the deprotected amine can be linked to a cytotoxic drug. biosynth.com This creates a peptide-drug conjugate that can selectively deliver a therapeutic payload to cancer cells or other diseased tissues, minimizing off-target toxicity. biosynth.com The design of the linker is crucial for the stability and release of the drug at the target site. biosynth.com
Antibody-Drug Conjugates (ADCs): Similar to PDCs, this compound can serve as a linker in the construction of ADCs, which utilize monoclonal antibodies for highly specific targeting. rsc.orghtworld.co.uknih.gov Research in this area would involve optimizing the linker chemistry to ensure stability in circulation and efficient cleavage at the target site. rsc.orgnih.gov
Nanoparticle Functionalization: The molecule can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles, for targeted drug delivery. mdpi.com The amino acid moiety could facilitate transport across biological membranes, while the phenyl ring could be further modified with targeting ligands. mdpi.comnih.gov
PROTACs and Molecular Glues: The emerging fields of Proteolysis Targeting Chimeras (PROTACs) and molecular glues offer exciting new possibilities. This compound could serve as a flexible linker to connect a protein-of-interest binder and an E3 ligase binder in a PROTAC, leading to targeted protein degradation.
Advanced Computational Modeling for Predictive Structure-Activity Relationship Studies
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. oncodesign-services.comsmag-ai.comnih.govnih.gov Applying these methods to derivatives of this compound could significantly accelerate the discovery of novel therapeutics.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to correlate these properties with biological activity. smag-ai.comacs.orgchemrxiv.orgchemrxiv.org This can help identify the key structural features that contribute to potency and guide the synthesis of more effective compounds.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives of this compound will bind to specific protein targets. oncodesign-services.comnih.gov By understanding the binding mode and key interactions at the molecular level, researchers can design modifications to improve binding affinity and selectivity.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are likely to be active.
ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. smag-ai.com This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery process.
| Computational Method | Application to this compound Derivatives | Expected Outcome |
| QSAR | Correlate structural features with biological activity. smag-ai.comacs.orgchemrxiv.orgchemrxiv.org | Predictive models to guide the design of more potent compounds. |
| Molecular Docking | Predict binding modes and affinities to protein targets. oncodesign-services.comnih.gov | Rational design of derivatives with improved target engagement. |
| Pharmacophore Modeling | Identify the key 3D features required for activity. nih.gov | Virtual screening of compound libraries to find new hits. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. smag-ai.com | Early deselection of compounds with poor drug-like properties. |
Q & A
Q. Advanced Optimization
- Solvent Effects : DMF enhances solubility but may require rigorous drying to avoid side reactions. THF offers milder conditions but slower kinetics.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation, improving yields from ~70% to >90% .
- Temperature : Microwave-assisted synthesis at 50°C reduces reaction time to 2–4 hours without compromising purity .
Q. Advanced Challenges
- Deprotection Efficiency : Prolonged TFA exposure (30–60 min) ensures complete Boc removal but may acid-labile peptides.
- Side Reactions : tert-Butylation of aromatic rings is rare but detectable via LC-MS. Mitigate by using scavengers (e.g., triisopropylsilane) .
What analytical techniques validate the purity and structure of this compound?
Q. Basic Characterization
- NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet) .
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.5 min .
Q. Advanced Analysis
- HRMS : Expected [M+H]⁺ for C₁₅H₂₁NO₄: 280.1548. Deviations >2 ppm suggest impurities.
- FT-IR : Confirm Boc group via C=O stretch (1690–1710 cm⁻¹) and N-H stretch (3350 cm⁻¹) .
How do structural modifications of this compound impact its biological activity?
Basic Insights
Deprotection yields 4-(3-aminophenyl)butanoic acid, which exhibits:
- Neuroprotection : Reduces ER stress via chemical chaperone activity (IC₅₀ = 50 µM in neuronal cells) .
- HDAC Inhibition : Suppresses HDAC6 (IC₅₀ = 10 µM), enhancing histone acetylation .
Q. Advanced SAR Studies
- Phenyl Substitution : 3-Amino vs. 4-aminophenyl analogs show 3x higher HDAC6 selectivity due to steric effects.
- Chain Length : Butanoic acid (C4) outperforms propionic acid (C3) in cell permeability (logP = 1.2 vs. 0.8) .
Q. Basic Guidelines
- Store at –20°C under argon to prevent hydrolysis of the Boc group.
- Shelf life: >2 years when desiccated .
Q. Advanced Degradation Analysis
- Hydrolysis : TLC monitoring (Rf = 0.5 in 3:7 ethyl acetate/hexane) detects free amine (Rf = 0.2) after exposure to humidity.
- Thermal Stability : Decomposition begins at 80°C (DSC data) .
How do Boc and Fmoc protection strategies compare for 4-(3-aminophenyl)butanoic acid in peptide synthesis?
Q. Basic Comparison
- Boc : Acid-labile (removed with TFA), ideal for tert-Butyl-based SPPS.
- Fmoc : Base-labile (removed with piperidine), compatible with acid-sensitive peptides .
Q. Advanced Compatibility
- Orthogonal Deprotection : Boc/Fmoc dual protection enables branched peptide synthesis.
- Coupling Efficiency : Boc derivatives show faster coupling rates (k = 0.15 min⁻¹) vs. Fmoc (k = 0.09 min⁻¹) due to reduced steric hindrance .
What methodologies resolve contradictions in reported synthetic yields for this compound?
Q. Troubleshooting Framework
Purity of Starting Material : HPLC-grade 4-(3-aminophenyl)butanoic acid minimizes side products.
Moisture Control : Use molecular sieves in reaction solvents to prevent Boc hydrolysis.
Catalyst Screening : DMAP vs. pyridine—DMAP improves reproducibility (RSD <5% across batches) .
Case Study
A 2024 study achieved 95% yield using anhydrous DMF and DMAP, contrasting with 70% yields in older protocols lacking rigorous drying .
What are the emerging applications of this compound beyond peptide synthesis?
Q. Advanced Applications
- PROTAC Design : Serves as a linker for E3 ligase recruitment in targeted protein degradation.
- Bioconjugation : Reacts with NHS esters for antibody-drug conjugate (ADC) synthesis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
